molecular formula C12H10ClFO2 B11797548 (3-Chloro-4-fluoro-5-methylfuran-2-yl)(phenyl)methanol

(3-Chloro-4-fluoro-5-methylfuran-2-yl)(phenyl)methanol

Cat. No.: B11797548
M. Wt: 240.66 g/mol
InChI Key: NCUFXAKFECVUSK-UHFFFAOYSA-N
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Description

(3-Chloro-4-fluoro-5-methylfuran-2-yl)(phenyl)methanol is an organic compound with the molecular formula C12H10ClFO2 This compound features a furan ring substituted with chlorine, fluorine, and a methyl group, along with a phenylmethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-4-fluoro-5-methylfuran-2-yl)(phenyl)methanol typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the furan ring: Starting from a suitable precursor, the furan ring is constructed with the desired substituents (chlorine, fluorine, and methyl groups) using electrophilic aromatic substitution reactions.

    Introduction of the phenylmethanol group: This step involves the reaction of the substituted furan with benzyl alcohol under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated reaction monitoring to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-4-fluoro-5-methylfuran-2-yl)(phenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of new substituted derivatives with different functional groups.

Scientific Research Applications

(3-Chloro-4-fluoro-5-methylfuran-2-yl)(phenyl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Chloro-4-fluoro-5-methylfuran-2-yl)(phenyl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

  • (3-Chloro-4-fluoro-5-methylfuran-2-yl)methanol
  • (3-Chloro-4-fluoro-5-methylfuran-2-yl)(4-methylphenyl)methanol
  • (3-Chloro-4-fluoro-5-methylfuran-2-yl)(phenyl)ethanol

Uniqueness

(3-Chloro-4-fluoro-5-methylfuran-2-yl)(phenyl)methanol is unique due to the specific combination of substituents on the furan ring and the presence of the phenylmethanol moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H10ClFO2

Molecular Weight

240.66 g/mol

IUPAC Name

(3-chloro-4-fluoro-5-methylfuran-2-yl)-phenylmethanol

InChI

InChI=1S/C12H10ClFO2/c1-7-10(14)9(13)12(16-7)11(15)8-5-3-2-4-6-8/h2-6,11,15H,1H3

InChI Key

NCUFXAKFECVUSK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(O1)C(C2=CC=CC=C2)O)Cl)F

Origin of Product

United States

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